3-Hydroxyazetidine-1-carboxylic acid
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Overview
Description
3-hydroxy-1-Azetidinecarboxylic acid is a four-membered nitrogen-containing heterocycle. The azetidine ring is known for its significant ring strain, which imparts unique reactivity to the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its distinctive structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-Azetidinecarboxylic acid can be achieved through several methods. One common approach involves the ring contraction of larger nitrogen-containing heterocycles. For instance, azetidine-3-carboxylic acid can be synthesized by treating azetidine-2-carbonitriles with acidic hydrolysis . Another method involves the cycloaddition reactions, where azetidine derivatives are formed through the reaction of aziridines with various reagents .
Industrial Production Methods
Industrial production of 3-hydroxy-1-Azetidinecarboxylic acid typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of Grignard reagents for the coupling reactions, followed by strain-release homologation to achieve the desired azetidine structure .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-Azetidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-hydroxy-1-Azetidinecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-1-Azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and reactivity allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different chemical properties.
Uniqueness
3-hydroxy-1-Azetidinecarboxylic acid is unique due to its specific ring strain, which imparts distinct reactivity and stability. This makes it a valuable compound in various fields, offering unique advantages over other similar compounds .
Properties
Molecular Formula |
C4H7NO3 |
---|---|
Molecular Weight |
117.10 g/mol |
IUPAC Name |
3-hydroxyazetidine-1-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-3-1-5(2-3)4(7)8/h3,6H,1-2H2,(H,7,8) |
InChI Key |
SNBYDHCSBZIOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)O)O |
Origin of Product |
United States |
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